molecular formula C24H19Cl2F3N2O4 B1242408 N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine

N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine

Cat. No. B1242408
M. Wt: 527.3 g/mol
InChI Key: IBAZQIKVHCLTHH-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzoyl)-4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl]-L-phenylalanine is an L-phenylalanine derivative that is N-(2,6-dichlorobenzoyl)-L-phenylalanine carrying an additional 1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl substituent at position 4 on the phenyl ring. It is a L-phenylalanine derivative, a N-acyl-L-amino acid, a pyridone and an organofluorine compound.

Scientific Research Applications

VCAM/VLA-4 Antagonist Activity

N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine derivatives are synthesized to optimize the substitution on the N-benzoyl moiety for VCAM/VLA-4 antagonist activity. The disubstitution in the 2- and 6-positions is favored, with a range of small alkyl and halogen tolerated. This research aids in understanding the bioactive conformation of these compounds (Sidduri et al., 2002).

Enantioselective Reductions

Chiral bridged macrocyclic 1,4-dihydropyridines, which include derivatives of this compound, have been studied for enantioselective reductions of activated carbonyl compounds to corresponding alcohols. The study explores the scope and structural effects of these reductions, contributing to the field of asymmetric synthesis (Talma et al., 1985).

Reactivity Studies

The compound's reactivity has been studied in various chemical reactions. For instance, the reactivity of certain derivatives towards amino-6-oxopyridine-3-carboxylate derivatives has been investigated, leading to the synthesis of different chromanone and chromenone products. This research contributes to the understanding of the chemical properties and reactivity of such complex molecules (El‐Shaaer et al., 2014).

Phenylalanine Hydroxylase Studies

Studies have been conducted on phenylalanine hydroxylase, which involves the hydroxylation of L-phenylalanine. While not directly involving this compound, these studies contribute to the broader understanding of the biochemical pathways and mechanisms in which similar compounds may be involved (Cotton, 1971).

Photoactivatable Analogue Studies

Research involving the use of Boc-protected derivatives of photoactivatable, carbene-generating analogues of phenylalanine, closely related to this compound, for acylation reactions, has contributed to the understanding of biological active misaminoacylated tRNAs (Baldini et al., 1988).

properties

Molecular Formula

C24H19Cl2F3N2O4

Molecular Weight

527.3 g/mol

IUPAC Name

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)pyridin-3-yl]phenyl]propanoic acid

InChI

InChI=1S/C24H19Cl2F3N2O4/c1-12-10-15(24(27,28)29)19(22(33)31(12)2)14-8-6-13(7-9-14)11-18(23(34)35)30-21(32)20-16(25)4-3-5-17(20)26/h3-10,18H,11H2,1-2H3,(H,30,32)(H,34,35)/t18-/m0/s1

InChI Key

IBAZQIKVHCLTHH-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
COC(=O)C(Cc1ccc(-c2c(C(F)(F)F)cc(C)n(C)c2=O)cc1)NC(=O)c1c(Cl)cccc1Cl
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reactant
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reactant
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Name
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reactant
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Name
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reactant
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Cc1cc(C(F)(F)F)c(-c2ccc(CC(NC(=O)c3c(Cl)cccc3Cl)C(=O)O)cc2)c(=O)n1C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine
Reactant of Route 2
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine
Reactant of Route 3
Reactant of Route 3
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine
Reactant of Route 4
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine
Reactant of Route 5
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine
Reactant of Route 6
Reactant of Route 6
N-(2,6-Dichlorobenzoyl)-4-[1,6-Dimethyl-2-Oxo-4-(Trifluoromethyl)-1,2-Dihydropyridin-3-Yl]-L-Phenylalanine

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